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Difluorophenyl)oxirane

Audience: Researchers, scientists, and drug development professionals.

Abstract
This technical guide provides a comprehensive analysis of the molecular structure, bonding

characteristics, and physicochemical properties of 2-(3,4-Difluorophenyl)oxirane. An essential

chiral intermediate in the synthesis of pharmaceuticals, most notably the antiplatelet agent

Ticagrelor, this compound's unique structural features—a strained oxirane ring coupled with an

electron-withdrawing difluorophenyl group—dictate its reactivity and utility. This document

details its spectroscopic signature, summarizes key quantitative data, and presents established

experimental protocols for its synthesis and resolution. Visual diagrams of its structure and

relevant synthetic pathways are provided to facilitate a deeper understanding for professionals

in chemical research and drug development.

Introduction
2-(3,4-Difluorophenyl)oxirane is a fluorinated aromatic epoxide. Its structure is characterized

by a three-membered heterocyclic oxirane (epoxide) ring attached to a benzene ring

substituted with two fluorine atoms at the 3 and 4 positions. The presence of the strained

epoxide ring makes the molecule highly susceptible to nucleophilic ring-opening reactions, a

key feature exploited in organic synthesis.[1][2] Furthermore, the carbon atom of the oxirane
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ring bonded to the phenyl group is a stereocenter, meaning the molecule exists as a pair of

enantiomers. The (S)-enantiomer is a critical building block in the synthesis of Ticagrelor, a

P2Y₁₂ platelet inhibitor used to prevent thrombotic events.[3][4] Understanding the precise

structure and bonding of this intermediate is crucial for optimizing synthetic routes and ensuring

the stereochemical purity of the final active pharmaceutical ingredient.

Molecular Structure and Identification
The fundamental structure of 2-(3,4-Difluorophenyl)oxirane consists of a difluorinated phenyl

group linked to a C2-oxirane ring. This configuration imparts specific chemical properties and

reactivity.[1][3]

Table 1: Chemical Identifiers and Properties

Identifier/Property Value

IUPAC Name 2-(3,4-difluorophenyl)oxirane

Synonyms (S)-2-(3,4-Difluorophenyl)ethylene oxide

Molecular Formula C₈H₆F₂O[3][5][6]

Molecular Weight 156.13 g/mol [3][5][6][7]

CAS Number 1006376-63-1 ((S)-enantiomer)[1][5][8]

Canonical SMILES C1C(O1)C2=CC(=C(C=C2)F)F[3]

Isomeric SMILES
C1--INVALID-LINK--C2=CC(=C(C=C2)F)F ((S)-

enantiomer)[3]

| InChI Key | UNJRFWWCCAHSRB-QMMMGPOBSA-N ((S)-enantiomer)[3] |

Figure 1: 2D structure of 2-(3,4-Difluorophenyl)oxirane.

Chemical Bonding Analysis
The bonding in 2-(3,4-Difluorophenyl)oxirane is entirely covalent. The molecule's reactivity is

dominated by two key features: the strained oxirane ring and the electron-withdrawing nature of

the difluorophenyl group.
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Oxirane Ring: The three-membered ring, composed of two carbon atoms and one oxygen

atom, possesses significant angular strain because its internal bond angles (approximately

60°) deviate sharply from the ideal tetrahedral angle of 109.5°. This strain makes the epoxide

ring thermodynamically unstable and prone to ring-opening reactions when attacked by

nucleophiles.[1][2]

Aromatic System: The 3,4-difluorophenyl group is a planar, aromatic system. The C-F bonds

are highly polarized due to the high electronegativity of fluorine, making them strong and

relatively inert under typical reaction conditions. The two fluorine atoms act as electron-

withdrawing groups, which can influence the reactivity of the adjacent oxirane ring.

C-C and C-O Bonds: The bond lengths and angles within the molecule are typical for sp³ and

sp² hybridized carbons, with the notable exception of the strained epoxide ring. While precise

crystallographic data is not widely published, computational methods like Density Functional

Theory (DFT) are commonly used to model these parameters and predict the molecule's

electronic properties.[9]

Spectroscopic and Physicochemical Properties
Spectroscopic analysis is essential for the structural elucidation and quality control of 2-(3,4-
Difluorophenyl)oxirane.

Table 2: Summary of Spectroscopic Data

Technique Observed Signals (in CDCl₃)

¹H NMR
δ 2.73 (dd, 1H), 3.14 (dd, 1H), 3.80-3.88 (m,
1H), 6.99-7.14 (m, 3H, aromatic)[10]

¹³C NMR

δ 51.3, 51.4 (d, ⁴JC-F = 1.7 Hz), 114.3 (d, ²JC-F

= 18.2 Hz), 117.4 (d, ²JC-F = 17.5 Hz), 121.7

(dd), 134.8 (dd), 150.2 (dd), 150.6 (dd)[10]

¹⁹F NMR δ -135.7 (m, 1F), -136.8 (m, 1F)[10]

| HRMS (MALDI) | Calculated for C₈H₆F₂O: 156.0387, Found: 156.0389[10] |
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton spectrum shows distinct signals for the three non-equivalent protons on

the oxirane ring, typically found in the upfield region between 2.7 and 3.9 ppm.[10][11] The

protons on the phenyl ring appear as a complex multiplet in the aromatic region (6.9-7.4

ppm) due to coupling with each other and with the fluorine atoms.[3]

¹³C NMR: The carbon spectrum displays signals for the two oxirane carbons around 51 ppm.

[10] The aromatic carbons exhibit complex splitting patterns (doublets or doublets of

doublets) due to one-bond, two-bond, and three-bond couplings with the fluorine atoms

(¹JCF, ²JCF, ³JCF).

¹⁹F NMR: The fluorine spectrum shows two distinct multiplets, one for each of the chemically

non-equivalent fluorine atoms on the aromatic ring.[3][10]

Infrared (IR) Spectroscopy
While a specific spectrum for this compound is not detailed in the available literature,

characteristic epoxide absorbances are well-established. Key peaks are expected in the

following regions:

1280–1230 cm⁻¹: Symmetric ring "breathing" vibration.[2]

950–810 cm⁻¹: Asymmetric C-O-C ring stretch (typically strong).[2]

880–750 cm⁻¹: Symmetric C-O-C ring stretch (typically strong).[2] Additional peaks

corresponding to C-F stretching and aromatic C-H and C=C vibrations would also be

present.

Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition of the

molecule. The experimentally determined mass is consistent with the calculated exact mass for

the molecular formula C₈H₆F₂O.[10]

Experimental Protocols
Synthesis of Racemic 2-(3,4-Difluorophenyl)oxirane
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A common laboratory-scale synthesis involves the reduction of a halo-ketone precursor

followed by intramolecular cyclization.[3][12]

Objective: To synthesize the racemic mixture of 2-(3,4-difluorophenyl)oxirane.

Starting Material: ω-Chloro-3,4-difluoroacetophenone.

Reagents: Potassium borohydride (KBH₄), sodium hydroxide (NaOH), organic solvent (e.g.,

methanol, ethanol).

Methodology:

The starting material, ω-chloro-3,4-difluoroacetophenone, is dissolved in a suitable

organic solvent like ethanol.[12]

This solution is added dropwise at low temperature (0-5 °C) to an aqueous solution of a

reducing agent, such as KBH₄.[12] The reaction is monitored by Thin Layer

Chromatography (TLC) to confirm the reduction of the ketone.

After the reduction is complete, the temperature is raised (e.g., to 50-80 °C) and the pH is

adjusted to be alkaline (pH 10-12) with NaOH to induce intramolecular Williamson ether

synthesis (ring closure).[3]

Upon completion, the organic layer is separated, and the crude product is purified,

typically by distillation under reduced pressure, to yield racemic 2-(3,4-
difluorophenyl)oxirane.[10]
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ω-Chloro-3,4-difluoroacetophenone
in Ethanol

1. Add to KBH₄ (aq)
2. 0-5 °C, 3h

Intermediate Halohydrin

1. Add NaOH
2. Heat to 50-80 °C

Racemic 2-(3,4-Difluorophenyl)oxirane

Click to download full resolution via product page

Figure 2: Workflow for the synthesis of racemic oxirane.

Hydrolytic Kinetic Resolution for (S)-enantiomer
The desired (S)-enantiomer is obtained from the racemic mixture via hydrolytic kinetic

resolution using a chiral catalyst.

Objective: To isolate (S)-2-(3,4-difluorophenyl)oxirane from the racemic mixture.

Starting Material: Racemic 2-(3,4-difluorophenyl)oxirane.

Reagents: Water, (R,R)-SalenCo(II) catalyst.

Methodology:
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The racemic oxirane, water, and a catalytic amount (e.g., 0.5–1.5 mol%) of the chiral

(R,R)-SalenCo(II) complex are mixed.[3][12]

The mixture is stirred at a controlled temperature (e.g., 0 °C) for an extended period (e.g.,

24 hours).[12]

During this process, the catalyst selectively hydrolyzes the (R)-enantiomer to form (R)-1-

(3,4-difluorophenyl)ethane-1,2-diol at a much faster rate than the (S)-enantiomer.

The reaction is stopped when approximately 50% conversion is reached.

The unreacted (S)-2-(3,4-difluorophenyl)oxirane, now in high enantiomeric excess

(>99% ee), is separated from the diol by-product and the catalyst, typically via filtration

and distillation under reduced pressure.[3][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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